1-(ethanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-(Ethanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with an ethanesulfonyl group and a trifluoromethyl-1,3,4-oxadiazol-2-yl moiety
Scientific Research Applications
1-(Ethanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available precursors. The piperidine ring can be functionalized with the ethanesulfonyl group through sulfonylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Ethanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethylsulfonyl)piperidine: This compound shares the piperidine ring and the trifluoromethylsulfonyl group but lacks the oxadiazole moiety.
4-(Trifluoromethyl)-1,3,4-oxadiazole: This compound contains the oxadiazole ring and the trifluoromethyl group but lacks the piperidine and ethanesulfonyl groups.
Uniqueness
1-(Ethanesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of its structural features, which confer specific chemical and physical properties. The presence of both the trifluoromethyl group and the oxadiazole ring enhances its potential for diverse applications, particularly in fields requiring high stability and reactivity .
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O3S/c1-2-20(17,18)16-5-3-7(4-6-16)8-14-15-9(19-8)10(11,12)13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSGVYUKWDTXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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